N-(1,3-benzothiazol-2-yl)-2-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-N-methylacetamide
Description
N-(1,3-benzothiazol-2-yl)-2-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-N-methylacetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a benzothiazole ring system, a fluorinated benzoxazinyl group, and a methylated acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-21(18-20-13-4-2-3-5-16(13)25-18)17(23)11-22-8-9-24-15-10-12(19)6-7-14(15)22/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFSUOZTRSXFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2S1)C(=O)CN3CCOC4=C3C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form benzothiazole derivatives
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the nitro group, if present, to form an amine.
Substitution: The fluorinated benzoxazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like tin chloride or iron powder in acidic conditions are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents like DMF (dimethylformamide), are used.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzoxazinyl derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential antibacterial or antifungal properties.
Medicine: The compound could be investigated for its pharmacological effects, possibly as a lead compound for drug development.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes or receptors involved in biological pathways. The compound may interact with these targets through binding interactions, leading to modulation of their activity.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-benzamide: A related compound with a benzamide group instead of the acetamide group.
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: A simpler derivative with a chloroacetamide group.
Uniqueness: N-(1,3-benzothiazol-2-yl)-2-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-N-methylacetamide stands out due to its fluorinated benzoxazinyl group, which may impart unique chemical and biological properties compared to its analogs.
This compound represents a fascinating area of study with potential applications across multiple scientific disciplines. Further research and development could unlock its full potential and lead to innovative solutions in chemistry, biology, and medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
